molecular formula C24H20F3N3O5S B3122675 1-[nitro(phenylsulfonyl)methyl]-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide CAS No. 303151-80-6

1-[nitro(phenylsulfonyl)methyl]-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Cat. No.: B3122675
CAS No.: 303151-80-6
M. Wt: 519.5 g/mol
InChI Key: KTEVEEQPUAOFNK-UHFFFAOYSA-N
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Description

1-[nitro(phenylsulfonyl)methyl]-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C24H20F3N3O5S and its molecular weight is 519.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Remediation and Advanced Oxidation Processes

Advanced Oxidation Processes (AOPs) are employed to degrade recalcitrant compounds in water, including pharmaceuticals like acetaminophen. AOPs lead to the formation of various by-products and involve complex mechanisms, potentially relevant to understanding the environmental fate of complex organic molecules, including isoquinoline derivatives (Qutob et al., 2022).

Antimicrobial and Biofouling Prevention

Non-oxidizing biocides are crucial in preventing biofouling in reverse osmosis systems, essential for water purification technologies. Studies on compounds such as 2,2-dibromo-3-nitropropionamide (DBNPA) highlight the search for effective biofouling preventatives, which might also apply to the development and application of novel sulfone and isoquinoline derivatives in antimicrobial contexts (Da-Silva-Correa et al., 2022).

Antioxidant Activity and Analytical Methods

The study of antioxidants in various fields points to the importance of understanding the antioxidant activity of complex molecules, including potential applications of isoquinoline derivatives in medicine and food science. Analytical methods for determining antioxidant activity, such as the ORAC and FRAP tests, are critical for assessing the antioxidant potential of new compounds (Munteanu & Apetrei, 2021).

Drug Stability and Degradation

The stability and degradation pathways of pharmaceuticals, such as nitisinone, are essential for understanding the pharmacokinetics and safe use of drugs. Studies on the stability of NTBC under various conditions can provide insights into the stability and safe handling of related compounds, including isoquinoline derivatives (Barchańska et al., 2019).

Enzymatic Remediation of Organic Pollutants

The use of enzymes and redox mediators in the degradation of recalcitrant organic pollutants highlights the potential for biotechnological applications of complex organic compounds, including isoquinoline derivatives. These approaches offer eco-friendly alternatives for treating industrial effluents and mitigating environmental pollution (Husain & Husain, 2007).

Properties

IUPAC Name

1-[benzenesulfonyl(nitro)methyl]-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N3O5S/c25-24(26,27)17-8-6-9-18(15-17)28-23(31)29-14-13-16-7-4-5-12-20(16)21(29)22(30(32)33)36(34,35)19-10-2-1-3-11-19/h1-12,15,21-22H,13-14H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEVEEQPUAOFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)C([N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[nitro(phenylsulfonyl)methyl]-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide
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1-[nitro(phenylsulfonyl)methyl]-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide
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1-[nitro(phenylsulfonyl)methyl]-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide

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